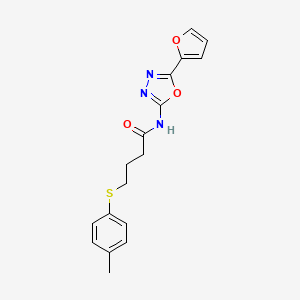

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide

Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a butanamide chain modified with a p-tolylthio (4-methylphenylthio) moiety. The 1,3,4-oxadiazole scaffold is widely recognized for its metabolic stability, hydrogen-bonding capacity, and bioisosteric resemblance to peptide bonds, making it a privileged structure in medicinal chemistry .

Properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylphenyl)sulfanylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-12-6-8-13(9-7-12)24-11-3-5-15(21)18-17-20-19-16(23-17)14-4-2-10-22-14/h2,4,6-10H,3,5,11H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBMTJLOOWEGCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide with structurally or functionally related 1,3,4-oxadiazole derivatives from the evidence provided.

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Key Comparative Insights:

Structural Variations and Bioactivity :

- The target compound shares the 5-(furan-2-yl)-1,3,4-oxadiazole core with LMM11 , a confirmed antifungal agent. However, its p-tolylthio-butaneamide side chain differs from LMM11’s sulfamoyl benzamide group, suggesting divergent pharmacokinetic profiles. The p-tolylthio group may enhance blood-brain barrier penetration compared to polar sulfonamides .

- Compared to Compound 5a (butyramide derivative), the target compound’s thioether linkage and extended alkyl chain (butanamide vs. butyramide) could improve metabolic stability and target affinity .

Enzyme Inhibition Potential: The target compound’s butanamide-thio moiety resembles 6h’s octanamide chain, which demonstrated strong AChE binding via hydrophobic interactions. Molecular docking studies could predict similar enzyme inhibition . In contrast, N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-oxadiazol-2-ylthio)butanamide derivatives showed lipoxygenase inhibition, suggesting that the p-tolylthio group in the target compound may shift selectivity toward other oxidoreductases .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , involving coupling of 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine with a pre-activated 4-(p-tolylthio)butanoyl chloride. This contrasts with LMM11’s commercial sourcing and 5a’s acylation-driven route .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.